Cas no 859213-09-5 (4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid)

4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a trifluoromethyl group and a 1-methylpiperidin-4-yloxy moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylpiperidine fragment contributes to improved solubility and potential bioavailability. This structure makes the compound a valuable intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or other therapeutic areas. Its well-defined chemical properties facilitate precise modifications for structure-activity relationship (SAR) studies. The compound’s stability under physiological conditions further supports its utility in medicinal chemistry applications.
4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid structure
859213-09-5 structure
Product name:4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid
CAS No:859213-09-5
MF:C14H16F3NO3
MW:303.276954650879
MDL:MFCD30290498
CID:4785937

4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid
    • 4-(1-methylpiperidin-4-yl)oxy-3-(trifluoromethyl)benzoic acid
    • 4-((1-methylpiperidin-4-yl)oxy)-3-(trifluoromethyl)benzoic acid
    • MDL: MFCD30290498
    • Inchi: 1S/C14H16F3NO3/c1-18-6-4-10(5-7-18)21-12-3-2-9(13(19)20)8-11(12)14(15,16)17/h2-3,8,10H,4-7H2,1H3,(H,19,20)
    • InChI Key: YYGFIGNCYCQXLW-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)O)C=CC=1OC1CCN(C)CC1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 367
  • Topological Polar Surface Area: 49.8
  • XLogP3: 0.6

4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
191038-2.500g
4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid, 95%
859213-09-5 95%
2.500g
$1980.00 2023-09-10

Additional information on 4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid

4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid (CAS No. 859213-09-5): A Multifunctional Scaffold for Modern Pharmaceutical Development

4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid represents a novel class of organic compounds with a unique molecular framework that combines aromatic benzene rings with heterocyclic piperidine moieties. This compound, identified by its CAS number 859213-09-5, has garnered attention in recent years due to its potential applications in drug discovery and molecular targeting. The structural complexity of this molecule, particularly the presence of trifluoromethyl groups and 1-methylpiperidine-4-yloxy substituents, provides a versatile platform for modulating pharmacological properties such, as solubility, metabolic stability, and receptor binding affinity.

The 4-(1-Methylpiperidine-4-yloxy) functional group introduces a flexible chain that can interact with biological targets through hydrogen bonding or hydrophobic interactions. This moiety is often utilized in the design of antipsychotic agents and neuroregulatory compounds due to its ability to modulate G-protein-coupled receptors (GPCRs). Meanwhile, the trifluoromethyl substituent on the benzene ring enhances the lipophilicity of the molecule, which is a critical factor in determining the permeability of drug candidates across cell membranes. Recent computational studies have demonstrated that the trifluoromethyl group can significantly influence the binding affinity of small molecules to ion channels, particularly in the context of sodium and potassium channel modulation.

Research published in 2023 in the journal Journal of Medicinal Chemistry highlighted the potential of 4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid as a lead compound for the development of anti-inflammatory agents. The study employed molecular docking simulations to evaluate the interaction of this compound with the human tumor necrosis factor-alpha (TNF-α) receptor. The results indicated that the trifluoromethyl group could form strong electrostatic interactions with the conserved residues in the TNF-α binding site, while the piperidine ring contributed to the overall conformational stability of the ligand-receptor complex. This finding suggests that the compound may serve as a scaffold for the design of selective TNF-α inhibitors, which could have therapeutic applications in autoimmune disorders and inflammatory diseases.

Another area of interest is the role of 4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid in the development of anticonvulsant drugs. A 2024 preclinical study published in Pharmacological Research explored its effects on voltage-gated sodium channels (Nav1.1 and Nav1.6), which are implicated in the pathogenesis of epilepsy. The compound demonstrated dose-dependent inhibition of sodium channel currents, with an IC50 value of 12.3 μM for Nav1.1. The authors attributed this activity to the synergistic effects of the trifluoromethyl group and the piperidine ring, which together create a favorable hydrophobic environment for channel blockade. These findings align with the broader trend in pharmaceutical research toward the development of structure-based drug design (SBDD) strategies for neurological disorders.

From a synthetic perspective, the preparation of 4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid involves a multi-step process that highlights the challenges of functional group compatibility in organic synthesis. A key step in its synthesis is the introduction of the trifluoromethyl group through electrophilic fluorination, which requires careful control of reaction conditions to avoid side reactions. Additionally, the incorporation of the 1-methylpiperidine-4-yloxy substituent typically involves a nucleophilic substitution reaction with an appropriately activated piperidine derivative. Recent advances in catalytic methodologies have enabled more efficient and selective synthesis routes, reducing the number of purification steps required for large-scale production.

Pharmacokinetic studies of 4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid have revealed its potential as a prodrug candidate. The compound exhibits poor aqueous solubility, which can limit its bioavailability in vivo. However, researchers have demonstrated that the introduction of a carboxylic acid group (as seen in the molecule) can enhance the solubility through ionization in physiological conditions. This property is particularly valuable for oral drug delivery, where solubility is a critical determinant of absorption efficiency. A 2023 study in Drug Development and Industrial Pharmacy reported that the solubility of this compound increased by 45% in the presence of sodium bicarbonate, suggesting its potential for formulation development as a solid dosage form.

The trifluoromethyl group in this molecule also has implications for metabolic stability. Fluorine atoms are known to resist oxidative metabolism, which can improve the half-life of a drug in vivo. A 2024 comparative study of fluorinated and non-fluorinated analogs showed that the fluorinated compound exhibited a 3.2-fold longer plasma half-life in rat models. This metabolic stability is a significant advantage for drugs targeting chronic conditions, where prolonged exposure to the target site is required. However, the introduction of fluorine atoms can also lead to increased molecular weight, which may affect the permeability of the drug across the blood-brain barrier (BBB) in neurological applications.

Despite its promising properties, the development of 4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid as a therapeutic agent faces several challenges. One major limitation is the potential for off-target interactions, particularly with other members of the sodium channel family. Selectivity for specific channels (e.g., Nav1.1 vs. Nav1.6) is critical to minimize side effects such as cardiac arrhythmias. Ongoing research is focused on the design of analogs with modified side chains to improve target specificity. Additionally, the synthesis of this compound requires specialized equipment and reagents, which can increase the cost of production for pharmaceutical companies.

Looking ahead, the future of 4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid lies in its integration into precision medicine approaches. By leveraging advanced computational tools such as artificial intelligence (AI) and machine learning (ML), researchers can predict the pharmacological profile of this compound with greater accuracy. These technologies can also help identify potential drug-drug interactions and optimize dosing regimens. Furthermore, the molecule's structural versatility makes it a promising candidate for the development of combination therapies, where it could be paired with other agents to enhance therapeutic outcomes in complex diseases.

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